1-benzyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
6-benzyl-2-oxo-N-propyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-2-11-22-20(26)17-13-16-19(25(17)14-15-8-4-3-5-9-15)23-18-10-6-7-12-24(18)21(16)27/h3-10,12-13H,2,11,14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDNLOKNOACUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the pyrrolopyrimidine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a detailed analysis of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-benzyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is C21H20N4O2, with a molecular weight of 360.417 g/mol. The compound features multiple heterocyclic rings that contribute to its unique biological properties. Its structural complexity allows it to interact with various biological targets effectively.
Enzyme Inhibition
One of the primary biological activities of this compound is its role as an enzyme inhibitor , particularly targeting cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their dysregulation is often implicated in cancer progression. The mechanism involves binding to the active site of CDK2, inhibiting the phosphorylation of target proteins necessary for cell proliferation. This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Anticancer Studies
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown significant activity against human colon cancer (HT29) and prostate cancer (DU145) cell lines.
- Mechanism : The inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis in these cancer cells .
Synthesis Methods
The synthesis of 1-benzyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. Common reagents and methods include:
| Step | Reagent/Method | Purpose |
|---|---|---|
| 1 | Potassium permanganate | Oxidation |
| 2 | Sodium borohydride | Reduction |
| 3 | Organic solvents | Reaction medium |
The reaction conditions such as temperature and pH are critical for achieving the desired product .
Binding Affinity Studies
Studies have focused on the binding affinity of this compound towards CDK2. The results indicate a high selectivity and potency compared to other known inhibitors.
Case Studies
Several case studies have illustrated its potential therapeutic benefits:
Scientific Research Applications
Biological Activities
The unique structural features of 1-benzyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suggest a variety of biological activities. Notably:
- Anticancer Properties : Compounds with similar structures have shown promising anticancer activity. For example, derivatives of pyrido[2,3-d]pyrimidine have been studied for their ability to inhibit cell proliferation in various cancer cell lines. Molecular docking studies indicate that these compounds can effectively target enzymes such as EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer development and progression .
- Enzyme Inhibition : The compound's structure allows it to interact with various biological targets, including kinases and other enzymes. This interaction can potentially lead to the development of new inhibitors for diseases where these enzymes play a crucial role .
Case Studies
Several studies have documented the applications and effectiveness of similar compounds:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s pharmacological and physicochemical properties are influenced by substituents at N-1 and the carboxamide side chain. Below is a systematic comparison with structurally related derivatives:
Variations at the N-1 Position
Key Insight : N-1 benzyl/methyl groups enhance steric bulk, affecting binding to targets like Ag85C . The 9-methyl derivative (Compound 1) showed marked anti-TB activity, suggesting methylation improves bacterial membrane penetration .
Carboxamide Side Chain Modifications
Key Insight : Aryl carboxamides (e.g., 4-chlorophenyl in Compound 22) improve enzyme inhibition, while hydrophilic groups (e.g., imidazole-propyl in Compound 1) enhance antimicrobial activity . Propyl carboxamide (target compound) may balance lipophilicity but requires empirical validation.
Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | Compound 22 | Compound 1 |
|---|---|---|---|
| Molecular Weight | 346.39 g/mol | 352.77 g/mol | 346.38 g/mol |
| logP | 2.47 | ~3.7 | 2.47 |
| Hydrogen Bond Acceptors | 5 | 4 | 6 |
| Polar Surface Area | 50.84 Ų | 45.2 Ų | 65.3 Ų |
Key Insight : The target compound’s moderate logP and polar surface area suggest favorable membrane permeability but suboptimal solubility compared to imidazole derivatives .
Enzyme Inhibition
- SARS-CoV-2 Mpro : Carboxamide derivatives (e.g., Compound 21) showed variable IC50 values, while ester intermediates (e.g., Compound 17) were inactive .
- Ag85C (Mycobacterium) : Compound 1’s imidazole-propyl side chain enabled potent binding (NMR-confirmed) and growth inhibition .
Antimicrobial and Antibiofilm Activity
Q & A
Q. Optimization Strategies :
- Temperature Control : Heating at 50–60°C during cyclization improves ring closure efficiency .
- Catalyst Ratio : Increasing triethylamine stoichiometry (e.g., 2:1 molar ratio to substrate) enhances intermediate formation .
- Purification : Recrystallization from methanol/water mixtures increases purity and yield (reported yields: 53–62% for analogs) .
How are structural contradictions in NMR data resolved for pyrido-pyrrolo-pyrimidine derivatives?
Answer:
Spectral discrepancies often arise from tautomerism or substituent effects. Methodological approaches include:
- 2D NMR Techniques : HSQC and HMBC experiments differentiate between aromatic protons in the pyrido[1,2-a]pyrimidine and pyrrolo[2,3-d]pyrimidine moieties. For example, δ 7.07–8.84 ppm in H NMR corresponds to protons in the fused heterocyclic system .
- Deuterated Solvent Comparison : DMSO-d₆ vs. CDCl₃ can shift exchangeable protons (e.g., NH or OH groups), clarifying tautomeric forms .
- Cross-Referencing Analogs : Comparing chemical shifts with structurally similar compounds (e.g., 1-methyl or 1,7-dimethyl derivatives) identifies substituent-induced shifts .
What preclinical models are used to evaluate the analgesic activity of this compound, and how is bioisosterism leveraged in SAR studies?
Answer:
- Preclinical Testing : The "acetic acid writhing" model in rodents is standard. Analogs of this compound (e.g., N-benzyl derivatives) show dose-dependent inhibition of writhing episodes, with activity comparable to 4-hydroxyquinolin-2-one bioisosteres .
- Bioisosteric Design :
- Core Replacement : The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine nucleus mimics 4-hydroxyquinolin-2-one’s planar aromatic system, retaining hydrogen-bonding capacity for target engagement .
- Substituent Effects : Propyl and benzyl groups enhance lipophilicity, improving blood-brain barrier penetration in rodent models .
How do researchers address discrepancies between experimental and theoretical elemental analysis data?
Answer:
Discrepancies (e.g., ±0.05% in carbon/nitrogen content) are mitigated via:
- Purity Validation : HPLC with UV detection (e.g., C18 column, 254 nm) confirms >95% purity before analysis .
- Combustion Calibration : Using high-purity standards (e.g., acetanilide) to calibrate CHNS analyzers reduces systematic errors .
- Hydrate/Solvate Identification : TGA-DSC analysis detects residual solvents (e.g., methanol/water) that skew elemental ratios .
What advanced computational methods support the rational design of analogs with improved pharmacokinetic profiles?
Answer:
- Molecular Dynamics (MD) Simulations : Predict binding stability to targets like cyclooxygenase-2 (COX-2) or opioid receptors.
- ADMET Prediction : Tools like SwissADME estimate logP (2.8–3.5 for this compound), suggesting moderate bioavailability .
- Docking Studies : PyMOL or AutoDock Vina models interactions with catalytic residues (e.g., COX-2’s Tyr385), guiding substituent modifications .
How are synthetic byproducts characterized, and what strategies minimize their formation?
Answer:
- Byproduct Identification : LC-MS and H NMR detect impurities (e.g., uncyclized intermediates or N-dealkylated products).
- Mitigation Strategies :
- Controlled Reaction Times : Limiting cyclization to 1 hour prevents over-degradation .
- Inert Atmosphere : Nitrogen purging reduces oxidation of sensitive intermediates (e.g., aldehyde groups) .
What mechanistic insights explain the compound’s selectivity for specific biological targets?
Answer:
- Kinase Inhibition Profiling : Broad-spectrum assays (e.g., Eurofins KinaseProfiler) reveal selectivity for JAK2 or PI3Kδ due to hydrophobic interactions with the ATP-binding pocket.
- Mutagenesis Studies : Substituting Lys216 in JAK2 with alanine reduces compound binding by 70%, confirming key ionic interactions .
How do researchers validate the compound’s metabolic stability in vitro?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
